Methyl 2-bromomethyl-4-oxazolecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of oxazole derivatives, including compounds similar to methyl 2-bromomethyl-4-oxazolecarboxylate, involves specific chemical reactions and conditions. For instance, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate demonstrates typical procedures in oxazole synthesis involving IR spectroscopy, NMR, mass spectroscopy, and single-crystal X-ray diffraction analysis (Murtuja, Jayaprakash, & Sinha, 2023). Another example is the synthesis of 4-bromomethyl-2-chlorooxazole, showcasing the use of palladium-catalyzed cross-coupling reactions (Young, Smith, & Taylor, 2004).
Molecular Structure Analysis
The molecular structure of oxazole derivatives, including methyl 2-bromomethyl-4-oxazolecarboxylate, typically involves detailed characterization techniques such as single-crystal X-ray diffraction, which helps in understanding the spatial arrangement and bonding within the molecule. The analysis reveals the presence of intramolecular and intermolecular hydrogen bonds that stabilize the structure (Murtuja, Jayaprakash, & Sinha, 2023).
Chemical Reactions and Properties
Oxazole derivatives participate in a variety of chemical reactions, primarily serving as intermediates in organic synthesis. For example, they are used in palladium-catalyzed cross-coupling reactions to produce diverse 2,4-disubstituted oxazoles (Young, Smith, & Taylor, 2004). The bromomethyl group in these molecules often acts as a reactive site for further chemical transformations.
Physical Properties Analysis
The physical properties of oxazole derivatives like methyl 2-bromomethyl-4-oxazolecarboxylate are determined using various spectroscopic methods, which help in elucidating aspects such as molecular weight, crystal structure, and intermolecular interactions. The physical properties are crucial for understanding the compound's behavior in different environments and for its applications in chemical syntheses.
Chemical Properties Analysis
The chemical properties of methyl 2-bromomethyl-4-oxazolecarboxylate revolve around its reactivity, particularly due to the presence of the bromomethyl and oxazole functional groups. These properties are essential for its role in organic synthesis, where it can act as a building block for constructing more complex molecules through reactions such as nucleophilic substitution or coupling reactions.
For more in-depth information, each referenced study provides extensive details on the synthesis, structure, and properties of oxazole derivatives and related compounds:
- (Murtuja, Jayaprakash, & Sinha, 2023)
- (Young, Smith, & Taylor, 2004)
Scientific Research Applications
Chemical Modification and Synthesis
A key area of application for Methyl 2-bromomethyl-4-oxazolecarboxylate is in chemical synthesis, where it acts as an intermediate in the production of biopolymers with specific properties. For example, the modification of xylan, a hemicellulose, through reactions involving functional groups like methyl, leads to the creation of biopolymer ethers and esters. These modified biopolymers exhibit unique properties that depend on the functional groups introduced, the degree of substitution, and the substitution pattern. Such chemical modifications open up possibilities for creating new materials with tailored properties for specific applications, such as drug delivery, where xylan esters could form nanoparticles for targeted medicine delivery systems (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Biomedical Research
In biomedical research, the derivatives of Methyl 2-bromomethyl-4-oxazolecarboxylate have been explored for their potential therapeutic applications. For instance, triazole derivatives, which can be synthesized using similar intermediates, have been studied for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This broad range of biological activities underscores the potential of these compounds in developing new treatments for a variety of conditions. Such research is crucial for identifying new drug candidates and understanding their mechanisms of action (Ferreira et al., 2013).
Environmental Applications
Another important application area is in environmental science, where compounds synthesized using Methyl 2-bromomethyl-4-oxazolecarboxylate can be used as fumigants for soil treatment. Research into alternatives to methyl bromide, a widely used but ozone-depleting pesticide, has led to the exploration of other compounds that can effectively control soilborne pests without harming the ozone layer. This research is critical for developing sustainable agricultural practices that protect both crop yields and the environment (Weiland, Littke, & Haase, 2013).
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
methyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXLIQGNOSXXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449677 | |
Record name | Methyl 2-bromomethyl-4-oxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromomethyl-4-oxazolecarboxylate | |
CAS RN |
175551-77-6 | |
Record name | Methyl 2-bromomethyl-4-oxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-bromomethyl-4-oxazolecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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